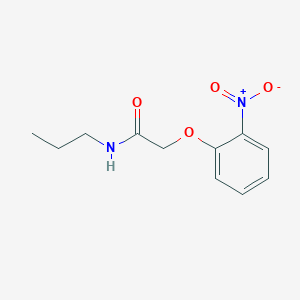
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the silencing of genes. By inhibiting HDACs, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can increase the acetylation of histones, leading to the activation of genes that are involved in apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to have several biochemical and physiological effects. Studies have shown that 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can induce G1 cell cycle arrest and apoptosis in cancer cells. Additionally, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to increase the acetylation of histones, leading to the activation of genes involved in cell differentiation. Furthermore, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide for lab experiments is its specificity for HDAC inhibition. 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to selectively inhibit HDAC1 and HDAC3, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is its low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide. One of the most significant directions is the development of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide derivatives with improved solubility and potency. Additionally, further studies are needed to determine the efficacy of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide in animal models of cancer, neurodegenerative diseases, and inflammation. Furthermore, studies are needed to investigate the potential side effects of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide and its derivatives, as well as their pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is a chemical compound that has shown promising results in several scientific research applications. Its specificity for HDAC inhibition makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, its potential applications in cancer therapy, neuroprotection, and inflammation make it a promising candidate for drug development. However, further research is needed to determine its efficacy, safety, and pharmacological properties.
Synthesemethoden
The synthesis of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves the reaction of 5-methyl-2-phenylpyrazole-3-carboxylic acid with thionyl chloride to form 4-chloro-5-methyl-2-phenylpyrazole-3-carbonyl chloride. This intermediate is then reacted with 3-aminobutan-1-ol in the presence of triethylamine to give 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide as the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has shown promising results in several scientific research applications. One of the most significant applications of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is in the field of cancer therapy. Studies have shown that 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Additionally, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-10-7-13(16-14(20)8-12(19)9-15)18(17-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSPEMHGFQDVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)
![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)
![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)

![2-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7470193.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B7470203.png)
![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)
![3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)